B1576003 Ranatuerin-2SEC

Ranatuerin-2SEC

Cat. No.: B1576003
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Ranatuerin-2SEC within the Field of Amphibian-Derived Peptides

This compound is a member of the ranatuerin family of peptides, a diverse group of AMPs found in the skin secretions of various frog species. nih.gov It was first identified in the Dusky Gopher Frog, Rana sevosa (now classified as Lithobates sevosus). imrpress.combicnirrh.res.in Amphibian skin is a unique ecological niche, constantly exposed to a myriad of pathogenic microorganisms. To defend against these threats, frogs have evolved a sophisticated chemical defense system, a key component of which is the secretion of a wide array of AMPs. imrpress.com These peptides are a vital part of the frog's innate immune system. imrpress.com

The ranatuerin family, to which this compound belongs, is characterized by its potent and broad-spectrum antimicrobial activity. mdpi.commdpi.com Peptides in this family are known to be effective against both Gram-positive and Gram-negative bacteria. bicnirrh.res.in The study of ranatuerins, including this compound, provides valuable insights into the evolutionary strategies amphibians have developed for survival and offers a template for the design of new therapeutic agents.

Foundational Principles of Peptide Structure and Function in Biological Systems

Peptides are short chains of amino acids linked by peptide bonds. Their biological function is intricately linked to their primary, secondary, and tertiary structures. The primary structure, the linear sequence of amino acids, dictates the peptide's fundamental properties, including its charge and hydrophobicity. mdpi.com

A key feature of many AMPs, including the ranatuerins, is their cationic and amphipathic nature. nih.gov This means they possess a net positive charge and have distinct hydrophobic and hydrophilic regions. This amphipathicity allows them to interact with and disrupt the negatively charged cell membranes of bacteria, a fundamental aspect of their mechanism of action. mdpi.com

Upon interaction with a membrane environment, many peptides fold into distinct secondary structures, such as α-helices or β-sheets. nih.gov For instance, members of the ranatuerin family, which are often unstructured in aqueous solution, adopt an α-helical conformation in the presence of a membrane-mimicking solvent. nih.gov This structural transition is crucial for their ability to insert into and permeabilize the bacterial membrane.

Significance of this compound in Advancing Fundamental Understandings of Peptide Biochemistry

The study of this compound and its relatives contributes significantly to our understanding of peptide biochemistry, particularly in the realm of structure-activity relationships. Research on ranatuerin peptides has shed light on the functional importance of specific structural motifs. mdpi.com

A characteristic feature of many ranatuerin peptides is the presence of a C-terminal cyclic domain known as the "Rana box," formed by a disulfide bridge between two cysteine residues. nih.govmdpi.com Investigations into the role of the Rana box in various ranatuerin analogues have revealed that its deletion can impact the peptide's antimicrobial and anticancer activities, as well as its helical content. nih.govmdpi.com However, in some instances, the removal of this domain did not eliminate antibacterial activity, suggesting a complex and context-dependent role for this structural feature. mdpi.com

Physicochemical Properties of this compound

PropertyValue
Amino Acid SequenceGIMDTIKDTAKTVAVGLLNKLKCKITGC
Molecular FormulaC131H229N37O34S2
Molecular Weight2995.6 g/mol
Length28 amino acids
Net Charge+4 at pH 7
Isoelectric Point (pI)9.75
Source OrganismRana sevosa (Dusky Gopher Frog)

Note: Molecular weight and isoelectric point are calculated based on the amino acid sequence.

Antimicrobial Activity of this compound

Target OrganismTypeActivity
Escherichia coli K12Gram-negative bacteriumActive
Micrococcus luteus NCT C2665Gram-positive bacteriumActive

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in publicly available literature.

Properties

bioactivity

Antibacterial

sequence

GIMDTIKDTAKTVAVGLLNKLKCKITGC

Origin of Product

United States

Discovery and Isolation Methodologies of Ranatuerin 2sec

Historical Overview of Ranatuerin-2SEC Identification from Biological Sources

The scientific journey to identify this compound is part of a broader history of discovering AMPs in amphibian skin, which began in earnest in the 1980s with the isolation of magainins from the African clawed frog, Xenopus laevis. nih.gov This discovery highlighted frog skin as a rich source of peptides involved in innate immunity. researchgate.netnih.gov

Subsequently, a diverse array of peptide families was identified, including the ranatuerins, first isolated from the skin of the American bullfrog, Rana catesbeiana. creighton.edumdpi.com The ranatuerin family is characterized by its antimicrobial properties and specific structural motifs. creighton.edu Ranatuerin-2 (B1576050) peptides, a distinct subfamily, have since been identified in numerous frog species across North America, China, and Japan. mdpi.comnih.gov

This compound was specifically identified from the skin secretions of the dusky gopher frog, Rana sevosa (also classified as Lithobates sevosus). imrpress.com The identification process typically involves stimulating the frog to release skin secretions, a procedure often done with norepinephrine, which does not appear to cause distress to the animal. nih.gov The resulting complex mixture of peptides and proteins is then subjected to analysis to identify individual components.

Table 1: Discovery of Selected Ranatuerin-2 Peptides from Anuran Species

Peptide Name Biological Source Key Structural Feature
Ranatuerin-2 Rana catesbeiana (American Bullfrog) C-terminal disulfide bridge forming a hexapeptide ring. creighton.edu
Ranatuerin-2P / 2Pa Lithobates pipiens (Northern Leopard Frog) C-terminal cyclic heptapeptide (B1575542) domain ("Rana box"). mdpi.comnih.gov
Ranatuerin-2AUa Rana aurora aurora (Northern Red-legged Frog) Conserved C-terminal "Rana box" motif. carlosdavidson.org
This compound Rana sevosa (Dusky Gopher Frog) Belongs to the Ranatuerin-2 peptide family. imrpress.com

Advanced Chromatographic Techniques for this compound Isolation from Complex Mixtures

Isolating a single peptide like this compound from the crude skin secretion of Rana sevosa is a significant challenge due to the mixture's complexity. Modern chromatography is the cornerstone of this purification process, employing various methods to separate molecules based on their distinct physicochemical properties such as hydrophobicity and size. nih.govnih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the principal technique for purifying peptides like this compound. nih.gov This method separates molecules based on their hydrophobicity. The crude peptide extract, often after a preliminary clean-up on a Sep-Pak C18 cartridge, is injected into the HPLC system. nih.gov

The separation occurs on a column packed with a nonpolar stationary phase (e.g., C18 or C8 silica). A gradient of increasing organic solvent, typically acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA), is used as the mobile phase. researchgate.net Hydrophobic peptides bind more strongly to the column and elute later, at higher acetonitrile concentrations. To achieve high purity, multiple, sequential RP-HPLC steps are often required, sometimes using different column chemistries (e.g., C18 followed by C4) or different gradient conditions to resolve peptides with similar hydrophobicities. nih.govresearchgate.net Each step fractionates the mixture, and the fractions containing the target peptide are collected for the next stage of purification.

Table 2: Illustrative Multi-Step RP-HPLC Strategy for Peptide Purification

Step Column Type Mobile Phase A Mobile Phase B Gradient Profile Purpose
1. Initial Fractionation C18 (preparative) 0.1% TFA in Water 0.1% TFA in Acetonitrile 10-60% B over 60 min Separate crude extract into multiple fractions. nih.gov
2. Re-chromatography C8 (semi-preparative) 0.1% TFA in Water 0.1% TFA in Acetonitrile Shallow gradient around expected elution Further purify fractions containing the target peptide. yale.edu

| 3. Final Polishing | C4 or Diphenyl (analytical) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | Isocratic or very shallow gradient | Isolate the peptide to near homogeneity. nih.gov |

Size-exclusion chromatography (SEC) is another valuable technique in the purification workflow, separating molecules based on their hydrodynamic radius, or size in solution. lcms.cznih.gov In this method, a column is packed with porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. lcms.cz

For peptide purification, SEC can serve as an initial clean-up step to separate the desired peptides from much larger proteins or smaller non-peptidic molecules. nih.gov While RP-HPLC provides higher resolution for peptides of similar size, SEC is effective for removing contaminants that differ significantly in molecular weight and can also be used to assess the aggregation state of the purified peptide. nih.gov

Spectroscopic Verification and Purity Assessment Methods for Isolated this compound

Following purification, rigorous analytical methods are essential to confirm the identity of the isolated peptide and to assess its purity. This is primarily achieved through a combination of analytical chromatography and mass spectrometry.

Mass spectrometry (MS) is the definitive technique for verifying the molecular identity of a purified peptide. nih.gov After the final HPLC step, the purity of the this compound-containing fraction is first confirmed using analytical RP-HPLC, where a pure sample should appear as a single, symmetrical peak. nih.gov

The fraction is then analyzed by mass spectrometry, typically using either Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) techniques. carlosdavidson.org This analysis provides a highly accurate measurement of the peptide's molecular mass. nih.gov This experimentally determined mass is then compared to the theoretical mass, which is calculated based on the amino acid sequence. A match between the observed and theoretical mass provides strong evidence of the peptide's identity and purity. carlosdavidson.org For ranatuerins, which contain disulfide bridges, the mass measurement is performed on the intact (oxidized) peptide to confirm the cyclic structure. carlosdavidson.org

Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the peptide ion is fragmented within the mass spectrometer. The resulting fragmentation pattern provides data that can be used to determine the amino acid sequence, unequivocally identifying the compound as this compound. youtube.com

Table 3: Hypothetical Mass Spectrometry Data for this compound Verification

Analysis Method Parameter Measured Expected Value (Theoretical) Observed Value (Experimental) Interpretation
MALDI-TOF MS [M+H]⁺ (Monoisotopic Mass) e.g., 2854.45 Da e.g., 2854.48 Da Confirms molecular weight and elemental composition. A close match indicates high purity and correct identity. carlosdavidson.org

| MS/MS Sequencing | Fragment Ion Series (b- and y-ions) | Pattern corresponding to this compound sequence | Observed pattern matches theoretical | Confirms the primary amino acid sequence of the peptide. youtube.com |

Synthetic Strategies and Chemical Modifications of Ranatuerin 2sec

Total Synthesis Approaches for Ranatuerin-2SEC and its Analogs

The complete chemical synthesis of this compound and its analogs can be achieved through several established methods, with Solid-Phase Peptide Synthesis (SPPS) being the most prevalent.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the production of peptides like this compound due to its efficiency and amenability to automation. bachem.combeilstein-journals.org The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comnih.gov

Fmoc/tBu Strategy: The most common approach for SPPS is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) for Nα-amino group protection and acid-labile tert-butyl (tBu) groups for side-chain protection. nih.gov The synthesis of this compound would commence with the attachment of the C-terminal amino acid, Glycine (B1666218) (Gly), to a suitable resin, such as Rink amide resin, to generate a C-terminally amidated peptide upon final cleavage. mdpi.com The synthesis cycle involves:

Deprotection: Removal of the Fmoc group with a piperidine (B6355638) solution in a solvent like dimethylformamide (DMF). mdpi.com

Coupling: Activation of the incoming Fmoc-protected amino acid's carboxyl group using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N-Methylmorpholine (NMM). mdpi.comqyaobio.com

Washing: Thorough washing of the resin with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and by-products. bachem.commdpi.com

This cycle is repeated until the full 28-amino acid sequence of this compound (GIMDTIKDTAKTVAVGLLNKLKCKITGC) is assembled. Current time information in Bangalore, IN.

Resin and Cleavage: The choice of resin is critical. For this compound, a resin that yields a C-terminal amide, such as Rink Amide MBHA, is often employed, mimicking the native peptide structure. mdpi.com After the final amino acid is coupled and its Fmoc group is removed, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. This is typically achieved using a "cleavage cocktail" containing a strong acid like trifluoroacetic acid (TFA) and scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions. mdpi.com

Synthesis StepReagent/ConditionPurpose
Nα-ProtectionFmocTemporary protection of the N-terminal amino group.
Side-Chain ProtectiontBu-based groupsProtection of reactive amino acid side chains.
Solid SupportRink Amide ResinInsoluble support for peptide assembly, yields C-terminal amide.
Fmoc Deprotection20% Piperidine in DMFRemoval of the Fmoc group. mdpi.com
Amino Acid ActivationHBTU/NMM in DMFActivation of the carboxyl group for amide bond formation. mdpi.com
Cleavage and DeprotectionTFA/TIS/Water/EDTCleavage from the resin and removal of side-chain protecting groups. mdpi.com

Solution-Phase Synthesis Considerations for this compound

While SPPS is dominant, solution-phase peptide synthesis offers advantages for large-scale production, though it is more labor-intensive. bachem.com This method involves coupling amino acid or peptide fragments in a suitable solvent. For a peptide the size of this compound, a convergent fragment synthesis approach would be more practical than a stepwise elongation. This would involve synthesizing smaller protected peptide fragments, which are then coupled together in solution. However, this method is generally less common for research-scale synthesis of peptides like this compound due to challenges with purification and solubility of intermediates. mdpi.com

Ligature and Cyclization Strategies for this compound

A defining feature of this compound is its C-terminal "Rana box," a cyclic domain formed by a disulfide bond between two cysteine residues. frontiersin.orgnih.gov

Disulfide Bond Formation: The formation of this intramolecular disulfide bond is a critical final step in the synthesis. After the linear peptide is cleaved from the resin and purified, the thiol groups of the two cysteine residues are oxidized to form the disulfide bridge. qyaobio.com Common methods for this cyclization include:

Air Oxidation: Stirring the peptide in a dilute aqueous solution at a slightly alkaline pH allows for slow oxidation by atmospheric oxygen.

Oxidizing Agents: Reagents like potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), dimethyl sulfoxide (B87167) (DMSO), or iodine can be used to facilitate a more controlled and rapid cyclization.

The high dilution of the peptide solution during cyclization is crucial to favor the formation of the intramolecular disulfide bond over intermolecular dimerization or polymerization. thermofisher.com The progress of the cyclization reaction is typically monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin Cyclization: An alternative strategy is to form the disulfide bond while the peptide is still attached to the solid support. thermofisher.com This requires the use of cysteine side-chain protecting groups that can be selectively removed, such as acetamidomethyl (Acm). thermofisher.com Once the Acm groups are removed, an oxidizing agent like thallium(III) trifluoroacetate (B77799) can be used to form the disulfide bond on the resin. thermofisher.com This can sometimes improve cyclization efficiency by minimizing intermolecular reactions due to the pseudo-dilution effect on the solid support. nih.gov

Semisynthesis and Chemical Derivatization of this compound

To probe the structure-activity relationship of this compound, analogs are often created through semisynthesis or by incorporating modified amino acids.

Incorporation of Non-Canonical Amino Acids into this compound

The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to enhance the properties of antimicrobial peptides. frontiersin.orgnih.gov By using SPPS, virtually any ncAA can be introduced at a specific position in the this compound sequence. nih.gov

Examples of ncAA Incorporation and Their Potential Effects:

D-Amino Acids: Replacing L-amino acids with their D-enantiomers can significantly increase the peptide's resistance to proteolytic degradation by host and bacterial proteases, thereby prolonging its half-life. nih.gov

Fluorinated Amino Acids: The introduction of fluorinated amino acids can enhance the peptide's thermal stability and hydrophobicity.

Modified Cysteines: Replacing one or both cysteines with other amino acids, such as serine (as seen in analogs of other ranatuerins), can be used to study the importance of the disulfide bridge for antimicrobial activity. mdpi.com For instance, the replacement of cysteine with alpha-amino-n-butyric acid has been shown to result in a loss of antibacterial activity in some peptides, highlighting the structural importance of the disulfide bond. mdpi.com

The synthesis of such analogs follows the same SPPS principles, with the desired ncAA being introduced at the appropriate cycle. nih.gov

Modification StrategyExamplePotential Outcome for this compound
Site-Specific Substitution Replace Lys with ArgMaintain positive charge, potentially alter hydrogen bonding.
Terminal Modification N-terminal AcetylationIncrease stability by blocking exopeptidase activity. frontiersin.org
Disulfide Bridge Removal Replace Cys with SerInvestigate the role of the cyclic "Rana box" in antimicrobial activity. mdpi.com
ncAA Incorporation Introduce D-Lys instead of L-LysEnhance proteolytic stability while maintaining positive charge. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The therapeutic potential of antimicrobial peptides (AMPs) like this compound is often enhanced through systematic chemical modifications. Structure-activity relationship (SAR) studies are crucial for understanding how specific changes to the peptide's structure influence its biological functions. These studies typically involve the synthesis of various analogs by substituting amino acids, truncating the peptide chain, or altering its physicochemical properties to optimize activity and selectivity.

For instance, research on ranatuerin-2 (B1576050) peptides, a family to which this compound belongs, has demonstrated that targeted modifications can significantly improve their antimicrobial and even anticancer properties. nih.gov By creating and testing a series of analogs, scientists can identify key residues and structural motifs that are essential for the peptide's mechanism of action. nih.govmdpi.com This rational design approach is fundamental to developing new therapeutic agents based on natural peptide scaffolds. nih.gov

Impact of Amino Acid Substitutions on this compound Conformational Dynamics

The three-dimensional conformation of this compound is intrinsically linked to its biological activity. While these peptides are often unstructured in aqueous solutions, they typically fold into specific secondary structures, such as α-helices, upon interacting with biological membranes. nih.govcore.ac.uk The substitution of specific amino acids can have a profound impact on these conformational dynamics, altering the stability and nature of the resulting structure.

Studies using techniques like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are employed to investigate the secondary structures of peptide analogs. nih.govmdpi.com For example, the solution structure of Ranatuerin-2CSa, a related peptide, was found to adopt a full-length helix-turn-helix conformation in a membrane-mimicking environment. nih.gov

Introducing different amino acids can either stabilize or destabilize these helical structures. The replacement of certain residues with non-proteinogenic amino acids, for instance, can control the secondary structure and enhance antimicrobial activity. mdpi.com Conversely, some substitutions might lead to a loss of a stable secondary structure, resulting in a random coil conformation and potentially reduced activity. mdpi.com The goal of such substitutions is often to enhance the stability of the amphipathic helical structure, a key feature for membrane interaction. mdpi.comfrontiersin.org

Below is a table summarizing the effects of specific amino acid substitutions on the properties of a related Ranatuerin-2 peptide, R2AW.

Peptide/Analog Modification Net Charge Mean Hydrophobicity (H) Observed Effect on Activity
R2AW (Parent Peptide)Native Sequence+30.387Baseline antimicrobial and anticancer activity. nih.gov
[Ser23,29]R2AWCys to Ser substitution+30.360Similar antibacterial activity to R2AW, suggesting the disulfide bridge is dispensable for this function. nih.govmdpi.com
R2AW(1-22)-NH2Truncation (Rana box removal)+30.435Maintained antibacterial activity but showed a significant decrease in antiproliferative (anticancer) activity. mdpi.com
[Lys4,19, Leu20]R2AW(1-22)-NH2Substitution & Truncation+50.475Significantly optimized antibacterial and anticancer activities. nih.gov
[Trp6,10]R2AW(1-22)-NH2Substitution & Truncation+30.590Decreased antimicrobial activity compared to the Lys/Leu substituted analog. mdpi.com

Role of the Rana Box and Disulfide Bridges in this compound Molecular Behavior

A characteristic feature of many peptides isolated from Ranid frogs is the "Rana box," a C-terminal cyclic domain formed by an intramolecular disulfide bridge between two cysteine residues. core.ac.ukmdpi.com This structural motif typically creates a heptapeptide (B1575542) or hexapeptide ring. nih.gov The disulfide bond is thought to stabilize the peptide's conformation, which can be crucial for its biological function. core.ac.ukmdpi.com

However, studies on analogs of ranatuerin-2 and other related peptides have shown that the role of the Rana box can be context-dependent. For some activities, this cyclic structure is indispensable. mdpi.comresearchgate.net For example, the removal of the Rana box from a ranatuerin-2 analog resulted in a significant decrease in its anticancer activity, suggesting the fragment is important for the peptide's affinity to cancer cells. mdpi.com

Conversely, for antibacterial activity, the Rana box and its disulfide bridge appear to be less critical. nih.govmdpi.com Analogs where the cysteine residues were replaced with serine (to prevent the bridge from forming) or where the entire Rana box was truncated, retained antibacterial potency comparable to the parent peptide. nih.govmdpi.commdpi.com This indicates that the N-terminal region is the primary driver of antibacterial action, likely through membrane disruption. nih.gov

Influence of Net Charge and Hydrophobicity on this compound Interactions

Net Charge: A higher net positive charge generally enhances the initial binding of the peptide to the anionic components of microbial cell walls, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.com Increasing the cationicity, for instance by substituting neutral or acidic amino acids with basic residues like lysine (B10760008), has been shown to boost antimicrobial activity. mdpi.commdpi.com

Hydrophobicity: Hydrophobicity, which is the measure of the non-polar character of the peptide, influences its ability to penetrate and disrupt the hydrophobic core of the bacterial membrane. frontiersin.orgnih.gov Enhancing hydrophobicity, such as by introducing leucine (B10760876) residues, can lead to stronger antimicrobial action. mdpi.comfrontiersin.org

A critical balance between these two properties is essential. While increasing both charge and hydrophobicity can enhance antimicrobial potency, excessive hydrophobicity can lead to a loss of specificity and increased toxicity toward host cells. researchgate.netmdpi.com SAR studies aim to find an optimal ratio that maximizes antimicrobial activity while minimizing unwanted side effects. nih.gov For example, the analog [Lys4,19, Leu20]R2AW(1-22)-NH₂, which had both increased cationicity and hydrophobicity, showed remarkably improved antibacterial and anticancer activities. nih.gov

The table below illustrates the relationship between these physicochemical properties and the antimicrobial activity of selected R2AW analogs against Staphylococcus aureus.

Peptide/Analog Net Charge Mean Hydrophobicity (H) Minimum Inhibitory Concentration (MIC) against S. aureus (µM)
R2AW (Parent Peptide)+30.38764 mdpi.com
[Ser23,29]R2AW+30.36064 mdpi.com
R2AW(1-22)-NH2+30.43532 mdpi.com
[Lys4,19, Leu20]R2AW(1-22)-NH2+50.4754 mdpi.com

Biosynthetic Pathways and Enzymology of Ranatuerin 2sec

Elucidation of Precursor Gene and cDNA Sequences Encoding Ranatuerin-2SEC

The journey of this compound begins with its genetic code. Through "shotgun" cloning techniques of cDNA libraries derived from the skin secretions of frogs, researchers have successfully identified and sequenced the precursor gene and corresponding cDNA encoding ranatuerin peptides. nih.govnih.gov These sequences reveal a characteristic architecture for an antimicrobial peptide precursor.

The open-reading frame (ORF) of the ranatuerin-2 (B1576050) gene translates into a prepropeptide. This precursor molecule has a tripartite structure:

N-terminal Signal Peptide: A highly conserved sequence of approximately 22 amino acids at the N-terminus. This region acts as a molecular guide, directing the nascent polypeptide to the endoplasmic reticulum for further processing and secretion. imrpress.comnih.gov

Acidic Spacer Peptide: Following the signal peptide is an acidic spacer region. This intervening sequence is thought to play a role in maintaining the inactivity of the mature peptide until it is needed. nih.govresearchgate.net

C-terminal Mature Peptide: At the C-terminus lies the sequence for the mature this compound peptide. This is the portion that, after cleavage and modification, will exhibit antimicrobial activity. nih.govnih.gov

The nucleotide sequences for ranatuerin precursors, including those for isoforms like Ranatuerin-2Pb, have been deposited in the GenBank database, providing a valuable resource for comparative studies. For instance, the accession number for the Ranatuerin-2Pb precursor is MK922296. nih.gov

Precursor Component Approximate Length (amino acids) Primary Function
Signal Peptide22Directs polypeptide to the secretory pathway
Acidic Spacer PeptideVariableInactivation of the mature peptide
Mature Peptide~28-34Antimicrobial activity after processing

Identification and Characterization of Biosynthetic Enzymes for this compound Processing

The transformation from an inactive prepropeptide to a functional this compound molecule is orchestrated by a series of specialized enzymes. These enzymes catalyze crucial cleavage and modification events.

Pro-peptide Convertase Activity in this compound Maturation

A key step in the maturation of this compound is the proteolytic cleavage of the precursor. This is accomplished by pro-peptide convertases, a family of subtilisin-like endoproteinases. plos.org These enzymes recognize and cleave at specific basic amino acid residues that flank the mature peptide sequence.

In the case of ranatuerin precursors, a classical -KR- (Lysine-Arginine) propeptide convertase processing site is typically found between the acidic spacer and the mature peptide domain. nih.govnih.gov The action of a pro-peptide convertase at this site liberates the mature peptide from its precursor. This is a common mechanism for the activation of many peptide hormones and neuropeptides. plos.org

Post-Translational Modification Enzymes Affecting this compound

Following cleavage, the mature this compound peptide undergoes further modifications, known as post-translational modifications (PTMs). These modifications are critical for the peptide's final structure, stability, and biological activity. PTMs are catalyzed by a diverse array of enzymes. thermofisher.comnih.gov

While specific enzymes for this compound are a subject of ongoing research, the common PTMs observed in amphibian AMPs suggest the involvement of:

Disulfide Isomerases: Ranatuerin-2 peptides are characterized by the presence of two invariant cysteine residues that form a disulfide bridge, creating a cyclic heptapeptide (B1575542) domain at the C-terminus known as the "Rana box". nih.gov This cyclization is crucial for its activity and is likely facilitated by disulfide isomerases within the endoplasmic reticulum.

Amidating Enzymes: Many amphibian AMPs possess a C-terminal amide group. This modification, which neutralizes the negative charge of the C-terminal carboxyl group, is often essential for full antimicrobial potency. The amidation is typically carried out by a peptidylglycine alpha-amidating monooxygenase (PAM).

Other potential modifications, though not definitively confirmed for this compound, could include hydroxylation or glycosylation, which are known to occur in other peptides. wikipedia.orgfmi.ch

Enzyme Type Function in this compound Biosynthesis Substrate/Target
Pro-peptide ConvertaseCleavage of the propeptide-KR- cleavage site
Disulfide IsomeraseFormation of disulfide bridgeCysteine residues
Peptidylglycine alpha-amidating monooxygenase (PAM)C-terminal amidationC-terminal glycine (B1666218) (if present)

Genetic Regulation of this compound Expression in Producer Organisms

The expression of antimicrobial peptide genes is tightly regulated to ensure they are produced when needed, such as in response to infection or injury. nih.gov In insects, for example, the expression of AMP genes is known to be controlled by distinct signaling pathways, such as the Toll and Imd pathways, which can be selectively activated by different classes of microorganisms. nih.gov

While the specific regulatory pathways for this compound in Lithobates sevosus are not fully elucidated, it is likely that its expression is controlled by similar complex signaling networks. These networks would respond to external stimuli, such as the presence of pathogens, and internal signals to modulate the transcription of the ranatuerin-2 gene. The regulation might involve transcription factors that bind to specific promoter regions of the gene, initiating or enhancing its transcription. Studies on other AMPs have shown that factors like NF-κB and C/EBPα can play a role in their regulation. nih.gov

Comparative Biosynthesis of this compound Isoforms across Species

This diversity is likely a result of gene duplication and subsequent evolutionary divergence. nih.gov Comparative analysis of ranatuerin precursor sequences from different species, such as Rana pipiens and Amolops wuyiensis, reveals both conserved elements and species-specific variations. nih.govresearchgate.net For instance, the length of the mature peptide can differ, and amino acid substitutions are common. nih.gov

Mechanistic Investigations of Ranatuerin 2sec at the Molecular and Cellular Level

Target Identification and Validation for Ranatuerin-2SEC

The primary targets of this compound are the cell membranes of various microorganisms, including Gram-positive and Gram-negative bacteria. bicnirrh.res.inkarishmakaushiklab.com The cationic and amphipathic nature of ranatuerin peptides is a key determinant of their interaction with the negatively charged components of microbial membranes. imrpress.comd-nb.info

Biophysical Characterization of this compound-Target Interactions

The interaction between this compound and its target membranes can be studied using a variety of biophysical techniques. These methods provide insights into the structural changes of the peptide upon membrane binding and the resulting perturbation of the lipid bilayer.

Commonly used techniques for characterizing peptide-membrane interactions include:

Circular Dichroism (CD) Spectroscopy : This technique is used to analyze the secondary structure of the peptide in different environments. nih.govresearchgate.net For many ranatuerin peptides, a random coil structure is observed in aqueous solution, which transitions to a more ordered α-helical conformation upon interaction with membrane-mimicking environments like trifluoroethanol (TFE) or lipid vesicles. nih.govnih.gov This induced helicity is crucial for the peptide's antimicrobial activity.

Fluorescence Spectroscopy : This method can be used to monitor the binding of the peptide to lipid vesicles and to probe the local environment of specific amino acid residues, such as tryptophan. smolecule.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Solid-state NMR can provide detailed information about the orientation and depth of insertion of the peptide within the lipid bilayer, as well as the peptide's influence on lipid organization. nih.govplos.org

Quartz Crystal Microbalance with Dissipation (QCM-D) : This technique measures changes in frequency and dissipation as the peptide interacts with a supported lipid bilayer, providing real-time data on binding, insertion, and pore formation. nih.gov

While specific biophysical data for this compound is not extensively available, studies on related ranatuerin peptides, such as Ranatuerin-2CSa and Ranatuerin-2PLx, provide valuable insights. For instance, Ranatuerin-2CSa was found to adopt a helix-turn-helix conformation in a membrane-mimicking solvent. nih.gov The removal of the C-terminal "Rana box" in Ranatuerin-2PLx significantly reduced its helical content and, consequently, its antimicrobial activity, highlighting the structural importance of this region. nih.gov

Table 1: Biophysical Techniques for Studying Peptide-Membrane Interactions

Technique Information Obtained Reference
Circular Dichroism (CD) Spectroscopy Secondary structure of the peptide nih.govresearchgate.net
Fluorescence Spectroscopy Peptide binding and local environment smolecule.com
Nuclear Magnetic Resonance (NMR) Peptide orientation and lipid perturbation nih.govplos.org

Proteomic Profiling of Cellular Components Interacting with this compound

Proteomic approaches can identify specific cellular proteins that interact with this compound, potentially revealing secondary intracellular targets. While direct proteomic studies on this compound are not yet published, research on other antimicrobial peptides suggests that after crossing the cell membrane, they can interact with various intracellular components, interfering with essential processes like DNA replication, protein synthesis, or cell division. frontiersin.org

For example, studies on other AMPs have identified proteins involved in the divisome machinery as potential targets. researchgate.net Future research employing techniques like affinity chromatography followed by mass spectrometry could elucidate the intracellular interactome of this compound.

Genetic Screening Approaches for this compound Responsiveness in Model Systems

Genetic screens in model organisms like Escherichia coli or Saccharomyces cerevisiae can identify genes that influence cellular susceptibility to this compound. Such screens can uncover components of the cell envelope or intracellular pathways that are either direct targets or are involved in the cellular response to peptide-induced stress.

While specific genetic screens for this compound have not been reported, the general approach involves creating a library of mutants (e.g., deletion or overexpression libraries) and identifying those with altered sensitivity to the peptide. This can pinpoint genes and pathways crucial for the peptide's mechanism of action or for cellular resistance.

Detailed Analysis of this compound Interaction with Biological Membranes

The interaction of this compound with biological membranes is the cornerstone of its antimicrobial activity. This interaction leads to membrane permeabilization and ultimately cell death. imrpress.comvulcanchem.com

Membrane Permeabilization and Pore Formation Mechanisms by this compound

The primary mechanism of bacterial killing by many ranatuerin peptides is through the disruption of the cell membrane. vulcanchem.com This process is generally thought to occur via the formation of pores or channels in the membrane, leading to the leakage of ions and essential metabolites, dissipation of the membrane potential, and ultimately, cell lysis. imrpress.comfrontiersin.org

Several models have been proposed for peptide-induced pore formation:

Barrel-stave model : Peptides insert into the membrane and aggregate to form a pore, with their hydrophobic regions facing the lipid tails and their hydrophilic regions lining the pore. nih.gov

Toroidal pore model : Peptides associate with the lipid headgroups and induce the lipids to bend, creating a pore where both peptides and lipid headgroups line the channel. plos.orgnih.gov

Carpet model : Peptides accumulate on the membrane surface, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner. imrpress.com

While the precise mechanism for this compound is not definitively established, related peptides are known to form pores. nih.govbiorxiv.org The specific model that applies may depend on factors such as peptide concentration and the lipid composition of the target membrane. Some studies suggest that for certain peptides, translocation across the membrane can occur without the formation of stable pores. nih.gov

Lipid-Peptide Interactions and Structural Reorganization Induced by this compound

The initial interaction between this compound and the bacterial membrane is driven by electrostatic attraction between the cationic peptide and the anionic components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. d-nb.infobiorxiv.org

Upon binding, the peptide inserts into the lipid bilayer, a process facilitated by its hydrophobic residues. d-nb.info This insertion disrupts the ordered structure of the lipid membrane. rsc.org The peptide can induce changes in membrane fluidity, promote lipid phase separation, and alter the distribution of lipids between the two leaflets of the bilayer. rsc.orgresearchgate.net These structural reorganizations are integral to the loss of membrane integrity and the subsequent antimicrobial effect. biorxiv.org The presence of the "Rana box" cyclic domain in many ranatuerins, although not essential for the activity of all of them, may play a role in the specific interactions with the lipid membrane and the formation of an α-helical structure. nih.govmdpi.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Ranatuerin-2CSa
Ranatuerin-2PLx
Trifluoroethanol (TFE)
Lipopolysaccharides (LPS)

Intracellular Localization and Subcellular Dynamics of this compound

The precise intracellular pathways and accumulation sites for this compound have not been specifically documented. However, the broader family of antimicrobial peptides (AMPs), including ranatuerins, is known to act through mechanisms that can involve translocation into the cell. frontiersin.org While many AMPs exert their primary effect by disrupting the integrity of the cell membrane, it is widely accepted that others can penetrate the cell without causing complete lysis to engage with internal targets. frontiersin.orgimrpress.comnih.gov This dual-action capability is a hallmark of many potent frog-skin peptides. imrpress.com

For these peptides, entry into the cell is a critical step for subsequent interaction with subcellular components. frontiersin.org The structural characteristics of ranatuerins, such as their amphipathic α-helical conformation, are essential for enabling them to cross the lipid bilayer of target cells. nih.gov Once inside, they can interfere with a variety of essential life processes. imrpress.commdpi.com For instance, studies on the related peptide Ranatuerin-2PLx suggest it may translocate into cancer cells to induce apoptosis, pointing to an intracellular mode of action. nih.gov This implies that this compound could potentially localize within the cytoplasm or specific organelles to exert its effects, a hypothesis that awaits direct experimental validation.

Modulation of Cellular Processes by this compound

Based on research into analogous peptides, this compound likely modulates key cellular activities, including the synthesis of macromolecules and intracellular signaling.

There is no direct evidence detailing the effects of this compound on nucleic acid synthesis. However, a known mechanism for some intracellular AMPs is the inhibition of vital processes by binding to DNA or RNA. frontiersin.orgnih.gov This interaction can disrupt DNA replication or transcription, thereby halting the production of essential proteins and leading to cell death. nih.gov This mechanism serves as a plausible, though unconfirmed, mode of action for this compound should it effectively penetrate the target cell. The ability of AMPs to interfere with nucleic acid-related processes represents a significant area of antimicrobial research.

The inhibition of protein synthesis is another established intracellular target for various AMPs. mdpi.com Peptides that traverse the cell membrane can interact with bacterial ribosomes, halting the translation process. mhmedical.comirapa.org For example, some AMPs bind to the 30S or 50S ribosomal subunits, preventing the formation of the initiation complex or blocking the elongation of the polypeptide chain. mhmedical.com

While specific enzymatic targets of this compound have not been identified, amyloidogenic antimicrobial peptides have been shown to operate through a "protein silencing" mechanism, where they co-aggregate with specific target proteins, such as ribosomal proteins, knocking them out of their functional state. nih.gov This highlights a potential mechanism where this compound could inhibit cellular function by targeting and inactivating key bacterial enzymes or components of the translation machinery.

Significant evidence from related ranatuerin peptides demonstrates a capacity to modulate signal transduction pathways, particularly those governing cell proliferation and apoptosis (programmed cell death). nih.govnih.gov Research on Ranatuerin-2PLx has shown it can inhibit the proliferation of several tumor cell lines, with a particularly potent effect against prostate cancer (PC-3) cells. nih.gov

The mechanism for this anti-proliferative effect involves the induction of apoptosis. nih.gov Key findings for Ranatuerin-2PLx, which inform the potential action of this compound, are summarized below:

Apoptosis Induction: Treatment with Ranatuerin-2PLx leads to the exposure of phosphatidylserine (B164497) on the outer cell membrane, a hallmark of early apoptosis. nih.gov

Caspase Activation: The peptide was found to significantly activate Caspase-3, a critical executioner enzyme in the apoptotic cascade, in PC-3 cancer cells. nih.gov

Membrane Integrity: The induction of apoptosis occurs without significant lactate (B86563) dehydrogenase (LDH) leakage at lower concentrations, suggesting cell death is initiated through signaling pathways rather than immediate membrane lysis. nih.gov

These findings strongly suggest that ranatuerin-2 (B1576050) peptides can act as pro-apoptotic ligands, potentially by interacting with death receptors on the cell surface or by translocating into the cell to trigger signaling cascades from within. nih.gov The ability of the related peptide Ranatuerin-2Pb to inhibit various cancer cell lines further supports the role of this peptide family in modulating cellular signaling. nih.gov

Interactive Data Tables

Table 1: Anti-proliferative Activity of Ranatuerin-2Pb Against Human Cancer Cell Lines

The following table details the half-maximal inhibitory concentration (IC₅₀) values for the related peptide, Ranatuerin-2Pb, against various human cancer cell lines, demonstrating its ability to modulate cell viability. Data is derived from MTT cell viability assays. nih.gov

Cell LineCancer TypeIC₅₀ (µM) of Ranatuerin-2Pb
NCI-H157Lung Cancer1.453
PC-3Prostate Cancer2.251
U251MGGlioblastoma2.172
MCF-7Breast Cancer7.254

Table 2: Apoptotic Effects of Ranatuerin-2PLx on PC-3 Cancer Cells

This table summarizes the key mechanistic findings related to the induction of apoptosis in prostate cancer (PC-3) cells by Ranatuerin-2PLx, a close analogue of this compound. nih.gov

ObservationMethodImplication
Phosphatidylserine ExposureAnnexin V-FITC/PI StainingIndicates initiation of early-stage apoptosis.
Caspase-3 ActivationCaspase-3 Activity AssayConfirms activation of a key executioner in the apoptotic pathway.
Low LDH ReleaseLDH AssaySuggests cell death is primarily through programmed pathways, not immediate membrane rupture.

Advanced Spectroscopic and Analytical Methodologies for Ranatuerin 2sec Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ranatuerin-2SEC Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure of peptides in solution and in environments that mimic biological membranes. tricliniclabs.comnih.gov It provides detailed information about the conformation and dynamics of the peptide at an atomic level. tricliniclabs.comcopernicus.org

Solution-State NMR for Three-Dimensional Structure Elucidation

Solution-state NMR is instrumental in defining the three-dimensional structure of peptides like this compound in various solvent systems. nih.govinstruct-eric.org The choice of solvent is critical as it can significantly influence the peptide's conformation. tricliniclabs.com For instance, in aqueous solutions, some peptides may lack a well-defined secondary structure, adopting a more random coil-like conformation. nih.gov However, in a membrane-mimetic solvent such as a trifluoroethanol (TFE)-water mixture, these peptides can fold into distinct secondary structures. nih.gov

The process of structure elucidation using solution-state NMR involves several key steps:

Resonance Assignment: The first step is to assign all the proton signals in the NMR spectrum to specific amino acid residues in the peptide sequence. nih.gov This is achieved using a combination of two-dimensional (2D) NMR experiments, including:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three chemical bonds, which helps in identifying amino acid spin systems. tricliniclabs.com

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid residue's spin system. tricliniclabs.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance constraints for determining the peptide's three-dimensional fold. tricliniclabs.com

Structural Restraints: The data from NOESY experiments, along with J-coupling constants (which provide information about dihedral angles), are used as restraints in computational molecular modeling programs to generate a family of structures consistent with the experimental data. researchgate.net

Structure Calculation and Refinement: The final three-dimensional structure is represented by an ensemble of the most energetically favorable conformers that satisfy the experimental restraints.

A study on a related peptide, Ranatuerin-2CSa, demonstrated that while it was unstructured in water, it adopted a helix-turn-helix conformation in a TFE-water mixture. nih.gov This highlights the importance of the environment in dictating the peptide's structure.

Table 1: Common Solution-State NMR Experiments for Peptide Structure Elucidation

NMR ExperimentInformation Provided
1D ¹H NMRProvides an initial overview of the sample's complexity and purity. tricliniclabs.com
2D COSYIdentifies scalar-coupled protons, aiding in the assignment of amino acid side chains. tricliniclabs.com
2D TOCSYCorrelates all protons within a spin system, facilitating the identification of entire amino acid residues. tricliniclabs.com
2D NOESYReveals through-space correlations between protons, providing distance constraints for 3D structure calculation. tricliniclabs.com

Solid-State NMR for this compound in Membrane-Mimetic Environments

Solid-state NMR (ssNMR) is uniquely suited for studying the structure and dynamics of peptides like this compound when they are interacting with or embedded within lipid membranes, which is their likely physiological environment. mdpi.commeihonglab.com Unlike solution NMR, ssNMR can be applied to large, insoluble systems like peptide-lipid complexes. mdpi.com

Key ssNMR techniques and their applications include:

Magic Angle Spinning (MAS): This technique mechanically spins the sample at a specific angle (the "magic angle") to average out anisotropic interactions that would otherwise lead to broad, uninformative spectral lines in solid samples. nih.gov

Cross-Polarization (CP): Enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant protons.

Distance and Torsion Angle Measurements: ssNMR experiments like Rotational-Echo Double Resonance (REDOR) can be used to measure internuclear distances, providing crucial structural constraints. mdpi.com

By studying this compound in different membrane-mimetic environments (e.g., micelles, bicelles, or lipid vesicles), ssNMR can reveal:

The depth of insertion of the peptide into the membrane. meihonglab.com

The orientation of the peptide relative to the membrane surface.

Changes in the peptide's secondary and tertiary structure upon membrane binding. nih.gov

The specific lipid-peptide interactions that stabilize the bound conformation.

The structural information obtained from ssNMR is vital for understanding how this compound interacts with and disrupts bacterial cell membranes. nih.gov

Mass Spectrometry (MS)-Based Techniques for this compound Characterization and Quantification

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of peptides, providing highly accurate information on molecular weight and amino acid sequence. researchgate.net

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to several decimal places). bioanalysis-zone.com This precision allows for the unambiguous determination of the elemental composition of a molecule. researchgate.net For this compound, HRMS is used to:

Confirm the Molecular Weight: By measuring the precise mass of the intact peptide, HRMS can verify that the synthesized or isolated peptide has the correct molecular weight corresponding to its amino acid sequence. europeanpharmaceuticalreview.com The molecular mass of Ranatuerin-2SEb, a related peptide, was determined to be 2948 Da by both MALDI and Electrospray MS. uniprot.org

Detect Post-Translational Modifications: The high accuracy of HRMS can reveal the presence of any post-translational modifications, such as amidation or the formation of disulfide bonds, which would result in a predictable mass shift.

Common HRMS instruments include Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers. researchgate.net

Table 2: Isotopic Masses of Elements Common in Peptides

ElementIsotopeMass (Da)Natural Abundance (%)
Hydrogen¹H1.007899.985
²H2.01410.015
Carbon¹²C12.000098.89
¹³C13.00341.11
Nitrogen¹⁴N14.003199.64
¹⁵N15.00010.36
Oxygen¹⁶O15.994999.76
¹⁷O16.99910.04
¹⁸O17.99920.20
Sulfur³²S31.972195.02
³³S32.97150.75
³⁴S34.96794.21
Data sourced from Broad Institute broadinstitute.org

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. libretexts.org In an MS/MS experiment, the intact peptide ion (the precursor ion) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). researchgate.net

The resulting fragment ions are then analyzed by a second mass analyzer. researchgate.net The fragmentation typically occurs at the peptide bonds, generating a series of fragment ions (b-ions and y-ions) that differ by the mass of a single amino acid residue. By analyzing the mass differences between the peaks in the fragment ion spectrum, the amino acid sequence can be deduced. researchgate.net

MS/MS is crucial for:

De Novo Sequencing: Determining the amino acid sequence of a novel peptide without prior knowledge of its sequence. mdpi.com

Sequence Verification: Confirming the sequence of a known or synthesized peptide, ensuring its correctness.

Locating Modifications: Identifying the specific location of any post-translational modifications or amino acid substitutions within the peptide chain.

The ability to distinguish between isomeric residues like leucine (B10760876) and isoleucine can also be achieved through specific fragmentation patterns in MS/MS. mdpi.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule, such as a peptide. nih.gov The resulting CD spectrum is highly sensitive to the peptide's secondary structure conformation.

Different secondary structure elements have characteristic CD spectra:

α-Helix: Typically shows strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

β-Sheet: Characterized by a negative band around 218 nm and a positive band around 195 nm. researchgate.net

Random Coil: Exhibits a strong negative band near 200 nm. nih.gov

By analyzing the CD spectrum of this compound in different environments (e.g., aqueous buffer, membrane-mimetic solvents), it is possible to:

Estimate the percentage of each secondary structure type (α-helix, β-sheet, random coil) present in the peptide. researchgate.net

Monitor conformational changes induced by factors such as pH, temperature, or binding to lipid membranes. researchgate.net

For example, a transition from a random coil spectrum in buffer to a more α-helical or β-sheet spectrum in the presence of lipids would indicate that the peptide undergoes a conformational change upon membrane interaction. Deconvolution algorithms can be used to quantitatively estimate the secondary structural content from the CD spectra. researchgate.net

Theoretical and Computational Studies on Ranatuerin 2sec

Quantum Chemical Calculations of Ranatuerin-2SEC Electronic Properties

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules with high accuracy. nih.govscirp.org These methods can elucidate fundamental properties of peptides that govern their reactivity and interactions. For a peptide like this compound, QC calculations can determine its electronic properties, which are foundational to its biological activity.

Key electronic properties that can be analyzed include:

Charge Distribution: Mapping the electrostatic potential on the peptide's surface to identify cationic regions crucial for the initial electrostatic attraction to negatively charged bacterial membranes.

Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the peptide's chemical reactivity and electron-donating or -accepting capabilities.

Bond Orders: Calculating the strength and nature of the peptide bonds, which can be influenced by the sequence of amino acid R-groups. scirp.org

Studies have shown that the secondary structure of peptides plays a key role in their electronic properties and electron transport capabilities. nih.gov While specific QC data for this compound is not available, research on smaller peptides demonstrates that methods like DFT can accurately predict structural and energetic properties, providing a benchmark for understanding intramolecular forces, such as London dispersion, which are critical for correct conformational prediction. cuni.czaustinpublishinggroup.com

Table 1: Application of Quantum Chemical Methods to Peptide Analysis

Computational Method Properties Calculated Relevance to Peptide Function
Density Functional Theory (DFT) Electron Density, Charge Distribution, Molecular Orbitals (HOMO/LUMO), Bond Orders. scirp.org Predicts chemical reactivity, electrostatic interaction sites, and the influence of amino acid side chains on the peptide backbone. scirp.orgnih.gov
Ab initio Methods (e.g., MP2, CCSD(T)) Geometries, Relative Energies of Conformers. cuni.cz Provides high-accuracy benchmarks for understanding peptide folding and the stability of different secondary structures. cuni.cz

Molecular Dynamics Simulations for Conformational Sampling and Flexibility of this compound

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic nature of peptides, providing detailed information on their conformational changes and flexibility over time. nih.gov These simulations model the interactions between atoms in the peptide and its surrounding environment (e.g., water or a membrane mimic) using force fields like CHARMM. biorxiv.orgijbiotech.com

For this compound, MD simulations can reveal:

Secondary Structure Stability: Assessing the stability of its predicted α-helical structure in an aqueous environment and how this structure might change upon approaching a membrane surface. ijbiotech.com

Conformational Flexibility: Identifying flexible regions, such as loops or turns, which can be critical for adapting its shape to bind to different membrane surfaces. A study on a designed peptide, flexampin, which was derived from ranatuerins, showed that a flexible central motif allowed it to adopt various shapes (L-shape, V-shape, hairpin) to best match different membrane microenvironments. nih.gov

Solvent Interactions: Observing how the peptide interacts with water molecules, which influences its solubility and aggregation state.

Simulations of other AMPs, such as LL-37, have shown that the peptide's conformation is highly dependent on its environment. For instance, LL-37 largely maintains its helical structure when interacting with a negatively charged bacterial membrane model but loses much of its helicity near a neutral mammalian membrane model. mdpi.com

Computational Modeling of this compound-Membrane Interactions

The primary target for most AMPs, including those in the ranatuerin family, is the cell membrane. nih.gov MD simulations are instrumental in visualizing and understanding the atomistic details of peptide-membrane interactions. mdpi.comnih.gov These simulations typically place the peptide near a model lipid bilayer that mimics either a bacterial (e.g., containing negatively charged lipids like POPG) or a mammalian (e.g., zwitterionic lipids like POPC) membrane. mdpi.com

Computational modeling can elucidate several key aspects of this interaction:

Initial Binding and Orientation: Simulations show that cationic peptides are rapidly attracted to and absorbed onto the surface of negatively charged bilayers. mdpi.com The peptide often lies parallel to the membrane surface during this initial stage.

Peptide Insertion: The model can show whether the peptide inserts into the hydrophobic core of the membrane. Studies on the AMP CM15 showed it inserting into both bacterial and mammalian membrane models. ijbiotech.com

Membrane Disruption: By observing the effects on the lipid bilayer, simulations can support different mechanisms of action, such as the formation of pores (e.g., toroidal pores) or the general disruption of lipid packing, leading to membrane deformation. ijbiotech.commdpi.com

Free Energy of Translocation: Advanced techniques like umbrella sampling can be used to calculate the free energy barrier for a peptide to move across the complex outer membrane of Gram-negative bacteria, providing insight into the energetic feasibility of this process. biorxiv.orgnih.gov

De Novo Design and Optimization Strategies for this compound Analogs using Computational Approaches

Computational methods are revolutionizing the design of new peptides with improved activity and selectivity. researchgate.netsci-hub.se Instead of relying solely on screening natural variants, researchers can use computational strategies to rationally design analogs of peptides like this compound.

Common strategies include:

Residue Substitution: A study on Ranatuerin-2-AW from Amolops wuyiensis demonstrated that replacing acidic amino acids with cationic lysine (B10760008) residues and enhancing hydrophobicity through leucine (B10760876) substitution significantly improved antibacterial and anticancer activities. mdpi.comnih.gov

Truncation and Motif Analysis: Identifying the core active region of a peptide and removing non-essential parts. The same study showed that removing the C-terminal "Rana box" disulfide bridge from Ranatuerin-2-AW did not eliminate its antibacterial activity, indicating it was dispensable. nih.gov

Template-Based Design: Using the known structure of a peptide like ranatuerin as a scaffold to build new sequences. The peptide flexampin was designed with a flexible central motif inspired by ranatuerins to allow it to adapt its conformation to different bacterial membranes. nih.gov

Machine Learning and AI: Modern approaches utilize generative adversarial networks (GANs) and other deep learning models to design vast libraries of novel peptide sequences de novo. biorxiv.orgnih.govmdpi.com These models can be trained on databases of known AMPs to learn the sequence patterns associated with antimicrobial activity and then generate new candidates with high predicted efficacy. mdpi.com

Chemoinformatics and QSAR Modeling for Predicting this compound Analog Activity

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling provide a bridge between the chemical structure of peptides and their biological activity. semanticscholar.org QSAR models are mathematical equations that correlate numerical descriptors of a molecule (e.g., hydrophobicity, net charge, helical moment) with an experimental outcome (e.g., minimum inhibitory concentration or hemolytic activity). mdpi.com

For ranatuerin peptides and their analogs, QSAR can be applied to:

Predict Biological Activity: Once a reliable model is built, it can be used to predict the antimicrobial potency of newly designed analogs before they are synthesized, saving time and resources.

Optimize Selectivity: A key challenge in AMP design is to maximize antibacterial activity while minimizing toxicity to host cells (hemolysis). QSAR models have been developed specifically to predict the hemolytic potential of peptides. mdpi.commdpi.com Computational tools like 'Mutator' use QSAR criteria to suggest specific amino acid substitutions that are predicted to increase the peptide's therapeutic index (the ratio of toxicity to activity). researchgate.net

Identify Key Descriptors: The development of a QSAR model helps to identify which physicochemical properties are most critical for the peptide's function, providing valuable insights for future design efforts.

While a specific QSAR model for this compound is not published, ranatuerin family peptides have been included in the datasets used to build more general QSAR and machine learning models for predicting the activity and toxicity of AMPs. semanticscholar.orgmdpi.com

Ecological and Evolutionary Biology of Ranatuerin 2sec

Role of Ranatuerin-2SEC in Amphibian Innate Immunity and Defense Mechanisms

This compound is a member of the ranatuerin family of antimicrobial peptides (AMPs), which constitute a crucial component of the innate immune system of amphibians. nih.gov The skin of amphibians, a permeable surface vital for respiration and osmoregulation, is a primary barrier against environmental pathogens. nih.govresearchgate.netfrontiersin.org To protect this vulnerable interface, amphibians have evolved a sophisticated chemical defense system involving the production and secretion of a diverse array of biologically active peptides from granular glands distributed throughout their skin. researchgate.netimrpress.com When an amphibian experiences stress or physical injury, these glands release their contents, including peptides like this compound, onto the skin's surface. nih.govplos.org

These peptides are a key element of the first line of defense, providing rapid, non-specific protection against a wide range of microorganisms. frontiersin.orgimrpress.com this compound, isolated from the Dusky Gopher Frog (Rana sevosa), has demonstrated antibacterial activity against both Gram-positive (Micrococcus luteus) and Gram-negative (Escherichia coli) bacteria. imrpress.combicnirrh.res.in The general mechanism for many AMPs involves disrupting the integrity of the microbial cell membrane, leading to cell death. nih.govimrpress.com This action is typically rapid and broad-spectrum, preventing pathogens from establishing an infection. imrpress.com The efficacy of this peptide shield is a significant factor in amphibian survival, offering protection against bacteria, fungi, and viruses present in their aquatic and terrestrial habitats. researchgate.netimrpress.commdpi.com The presence of ranatuerins among the most abundant peptides in the skin secretions of some frog species underscores their importance in innate defense. nih.gov

Evolutionary Divergence and Conservation of this compound Sequences across Amphibian Species

The evolution of amphibian antimicrobial peptides is characterized by rapid diversification, leading to a vast array of distinct peptide sequences, even among closely related species. imrpress.commdpi.com The ranatuerin-2 (B1576050) family exemplifies this evolutionary trend. While they share a common ancestral gene, the sequences of mature ranatuerin-2 peptides are often poorly conserved across different frog species. nih.gov This high degree of sequence variation results in significant differences in their biological activities, such as their antimicrobial spectrum and potency. nih.gov

For instance, while this compound from Rana sevosa is active against E. coli and M. luteus bicnirrh.res.in, other variants like ranatuerin-2ONa from Rana onca show inhibitory action against E. coli and Candida albicans but not Staphylococcus aureus. nih.gov In contrast, ranatuerin-2Pb from Rana pipiens is effective against S. aureus, E. coli, C. albicans, and MRSA. nih.gov This divergence is driven by strong positive selection, where mutations in the peptide-coding region of the gene are favored, likely as an evolutionary response to constantly changing microbial challenges in the environment. diva-portal.org

The primary structures of precursor proteins encoding ranatuerin-2 peptides show a conserved signal peptide region and a variable mature peptide region. nih.govresearchgate.net This pattern of conservation and divergence suggests that while the fundamental mechanism of peptide processing and secretion is maintained, the active portion of the peptide is under intense selective pressure to adapt to new or evolving pathogens. nih.govdiva-portal.org

Table 1: Comparison of Ranatuerin-2 Peptide Sequences from Different Amphibian Species

Peptide NameSource SpeciesSequence
This compoundRana sevosaGFFDSVKSVAKGVAKDLAKKLGKEFACKVAKTC
Ranatuerin-2PbRana pipiensGFLGALIAGVLGKVLKVV-NH2
Ranatuerin-2ONaRana oncaGFFDSVKGVAKGVAKDLAKKLGKEFACKVAKTC
Ranatuerin-2CHbRana chaochiaoensisGFVDFLKKVAGIIKNALKSLI-NH2
Ranatuerin-2PRcPseudacris regillaGLLDTVKNLAKGAAKDLANKLK-NH2

Note: This table presents a selection of Ranatuerin-2 sequences to illustrate diversity. Sequences are based on available research data. imrpress.comnih.govnih.gov

Ecological Significance of this compound in Host-Pathogen Interactions

The diversity and potency of antimicrobial peptides like this compound have profound ecological implications, particularly in the context of host-pathogen interactions. The composition of a frog's peptide arsenal (B13267) can determine its susceptibility or resistance to emerging infectious diseases, which are a major driver of global amphibian declines. frontiersin.orgresearchgate.net Pathogens such as the chytrid fungus Batrachochytrium dendrobatidis (Bd) and ranaviruses pose significant threats to amphibian populations worldwide. frontiersin.orgfrontiersin.org

Research has shown that the skin secretions of many amphibian species, containing cocktails of AMPs, can inhibit the growth of Bd. researchgate.netresearchgate.net The presence of effective peptides is hypothesized to be a key factor in the survival of some populations despite the prevalence of such pathogens. researchgate.net Ranatuerin-2 has been identified as one of the key peptides in the defensive secretions of several frog species, suggesting its role in mediating these crucial interactions. nih.gov The effectiveness of these peptides, however, is not absolute and can be influenced by various environmental and host-specific factors, such as temperature, pollution, and the host's developmental stage or age. researchgate.netnih.govjohnsonlaboratory.com

The constant evolutionary arms race between amphibians and their pathogens drives the diversification of AMPs. diva-portal.org A diverse and rapidly evolving peptide repertoire, including variants of Ranatuerin-2, provides a flexible defense system capable of adapting to a dynamic microbial environment. mdpi.com Therefore, the ecological significance of this compound and related peptides lies in their direct contribution to an individual's fitness and, by extension, the resilience of the population in the face of disease pressure. frontiersin.org

Future Directions and Emerging Research Avenues for Ranatuerin 2sec

Integration of Artificial Intelligence and Machine Learning in Ranatuerin-2SEC Discovery and Design

The discovery and optimization of antimicrobial peptides have been traditionally reliant on time-consuming and costly experimental screening. nih.gov However, the integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this process. nih.gov These computational methods can analyze vast datasets of peptide sequences and their associated biological activities to identify patterns that are not apparent to human researchers. plos.orgnih.gov

For this compound, AI and ML can be applied in several ways:

Predictive Modeling : Machine learning models can be trained on existing data from the ranatuerin family and other AMPs to predict the antimicrobial potency, toxicity, and stability of novel, computationally generated this compound analogues. nih.govmdpi.com By modifying the amino acid sequence of this compound in silico, these models can rapidly screen thousands of variants to identify candidates with enhanced therapeutic properties, such as increased activity against multi-drug resistant bacteria and reduced hemolytic effects. nih.gov

Generative Design : Beyond simple prediction, generative AI models, including large language models (LLMs), can design entirely new peptide sequences that retain the core structural features of this compound but possess optimized characteristics. nih.govacs.org These models learn the underlying "language" of peptide structure and function to generate novel candidates that may surpass naturally occurring ones. acs.org

Structure-Activity Relationship (SAR) Analysis : Deep learning can elucidate complex relationships between the physicochemical properties of this compound—such as its charge, hydrophobicity, and amphipathic structure—and its biological function. plos.org This deeper understanding can guide the rational design of more effective and selective peptide-based therapeutics. researchgate.net

The use of AI has already accelerated the discovery of new AMPs, and applying these techniques to the this compound scaffold holds significant promise for developing next-generation anti-infective agents. nih.govmdpi.com

Table 1: AI and Machine Learning Approaches for Peptide Design

AI/ML Technique Application in this compound Research Potential Outcome Reference(s)
Classical Machine Learning (e.g., Random Forest) Predicting antimicrobial activity and toxicity based on physicochemical features. Rapidly filter large virtual libraries of this compound variants to identify promising leads. nih.gov
Deep Learning (e.g., CNNs, RNNs) Analyzing sequence data to learn complex patterns and features for activity prediction. Higher accuracy in predicting peptide efficacy and identifying subtle structure-activity relationships. plos.orgacs.org
Generative Models (e.g., GANs, VAEs) Designing novel peptide sequences de novo with desired properties. Creation of synthetic this compound analogues with enhanced potency and selectivity beyond natural variation. acs.org
Protein Language Models (PLMs) Leveraging large-scale protein sequence data to understand the context and function of amino acids within the peptide structure. Improved feature representation for more accurate prediction and generation of functional peptides. nih.govacs.org

Development of Novel Biosynthetic Pathways for Sustainable this compound Production

The chemical synthesis of peptides, especially those of moderate length like this compound, can be expensive and challenging, limiting their widespread application. A promising alternative lies in harnessing and engineering biological systems for sustainable production. Most antimicrobial peptides from natural sources are products of ribosomal synthesis followed by post-translational modifications (RiPPs). nih.govresearchgate.net

Future research will likely focus on:

Heterologous Expression : Identifying the gene cluster responsible for this compound production in its native frog species would allow for its transfer into a microbial host, such as E. coli or yeast. These hosts can be grown in large-scale fermenters for cost-effective and scalable production.

Pathway Engineering : The biosynthetic pathway for RiPPs involves a precursor peptide, which is then modified by a series of enzymes. nih.govportlandpress.com By engineering this pathway, it is possible to create novel this compound variants. For instance, site-directed mutagenesis of the precursor peptide gene can introduce new amino acids, while combining modifying enzymes from different RiPP pathways can generate hybrid peptides with unique structures and activities. researchgate.netportlandpress.com

Cell-Free Production Systems : To bypass the limitations of using live cells, cell-free protein synthesis systems offer a powerful platform for producing this compound. These systems provide greater control over the production environment and can be used to incorporate non-proteinogenic amino acids, further expanding the chemical diversity of the peptides produced.

These synthetic biology approaches not only offer a sustainable production route but also open up new avenues for creating a diverse library of this compound analogues for therapeutic screening. portlandpress.comrsc.org

Table 2: Strategies for Biosynthetic Production of Peptides

Strategy Description Application to this compound Reference(s)
Ribosomal Synthesis (RiPPs) Peptides are produced from a precursor gene and then modified by enzymes. The process is encoded by a biosynthetic gene cluster (BGC). Re-engineering the native RiPP pathway in a microbial host for scalable production and analogue generation. nih.govportlandpress.com
Precursor Peptide Engineering Modifying the gene that encodes the precursor peptide to change the final amino acid sequence of the core peptide. Creating libraries of this compound variants by introducing targeted mutations in the core peptide region. portlandpress.com
Combinatorial Biosynthesis Using enzymes from different RiPP pathways to create hybrid peptides with novel modifications. Generating new-to-nature this compound analogues by applying a wider range of post-translational modifications. researchgate.netportlandpress.com
Non-Ribosomal Peptide Synthesis (NRPS) Large enzyme complexes synthesize peptides in an assembly-line fashion, often incorporating non-proteinogenic amino acids. While likely a RiPP, principles from NRPS engineering could inspire novel modification strategies. nih.govrsc.org

Exploration of Unconventional Mechanisms and Undiscovered Targets of this compound

The primary mechanism of action for many AMPs is the disruption of the microbial cell membrane. aimspress.commdpi.com While this is a key advantage that reduces the likelihood of resistance development, many peptides also possess alternative or secondary mechanisms of action that are less understood. frontiersin.orgmdpi.com Future research on this compound should explore these unconventional pathways to fully understand its therapeutic potential.

Potential areas of investigation include:

Intracellular Targeting : Some AMPs can translocate across the cell membrane without causing immediate lysis and interfere with essential intracellular processes. mdpi.com Research could investigate whether this compound can bind to and inhibit the synthesis of DNA, RNA, or proteins, or disrupt cell wall construction from within. aimspress.comfrontiersin.org

Enzyme Inhibition : this compound could be screened for its ability to inhibit key microbial enzymes that are essential for survival, offering a more specific mode of action.

Protein Co-aggregation : A novel antimicrobial mechanism involves amyloidogenic peptides that induce co-aggregation with essential bacterial proteins, effectively "silencing" them and leading to cell death. nih.gov Investigating whether this compound or its analogues possess such properties could open up an entirely new class of antimicrobial action. nih.gov

Immunomodulation : Beyond direct killing of microbes, many AMPs can modulate the host's immune response. aimspress.com this compound may activate or interact with immune cells like mast cells, potentially through G protein-coupled receptors, to enhance the body's natural defenses against infection. researchgate.net

Uncovering these additional mechanisms would not only provide a more complete picture of how this compound works but could also lead to the design of peptides with multi-pronged attacks against pathogens, further reducing the risk of resistance.

Table 3: Potential Unconventional Mechanisms of Action for this compound

Mechanism Description Potential Target in Microbes Reference(s)
Membrane Translocation & Intracellular Action Peptide penetrates the cell membrane and acts on internal components without immediate membrane disruption. DNA, RNA, ribosomes, metabolic enzymes, cell wall synthesis machinery. aimspress.commdpi.com
"Barrel-Stave" or "Toroidal Pore" Formation Peptides insert into the membrane to form pores, leading to leakage of cellular contents. The microbial cell membrane lipid bilayer. mdpi.comacs.org
Amyloidogenic Co-aggregation Peptide interacts with a specific bacterial protein, causing both to aggregate and lose function. Essential bacterial proteins, such as ribosomal proteins. nih.gov
Immunomodulation Peptide interacts with host immune cells to enhance the innate immune response. Host cell receptors (e.g., GPCRs on mast cells), signaling pathways. aimspress.comresearchgate.net

Advanced Methodologies for Spatiotemporal Tracking of this compound Activity in Biological Systems

A significant challenge in understanding how AMPs work is observing their actions in real-time within a complex biological environment. Static measurements may not capture the dynamic interactions between a peptide and a living cell. Advanced methodologies are emerging that allow for the spatiotemporal tracking of molecular events, providing unprecedented insight into a peptide's journey and mechanism.

For this compound, these methods could include:

Single-Molecule Tracking (SMT) : By labeling individual this compound molecules with fluorescent dyes, their movement and interactions can be tracked in real-time as they approach and engage with a bacterial cell. pnas.orgacs.org This can reveal kinetic details of membrane binding, pore formation, and translocation that are averaged out in bulk assays. pnas.org

Photoresponsive Peptide Design : Incorporating photo-activatable or photo-cleavable units into the structure of this compound would allow researchers to control its activity with light. nih.gov This provides precise spatiotemporal control, enabling the activation of the peptide at a specific location and time to observe its immediate effects on the cell. nih.gov

Advanced Microscopy and Spectroscopy : Combining techniques like super-resolution microscopy with advanced spectroscopic methods can provide detailed information about the conformational changes this compound undergoes upon binding to a membrane and the subsequent changes to the membrane's structure.

Atomistic Simulations : High-power computational simulations can model the dynamic interactions of this compound with a lipid bilayer at an atomic level. aip.org Event-tracking analysis within these simulations can reveal complex assembly pathways and mechanisms that are difficult to observe experimentally. aip.org

These advanced techniques will be crucial for moving beyond static models of peptide activity and building a quantitative, dynamic understanding of how this compound functions in a living system. pnas.org

Table 4: Methodologies for Spatiotemporal Tracking of Peptide Activity

Methodology Description Application to this compound Reference(s)
Single-Particle Tracking (SPT) Fluorescently labeling individual peptides to track their diffusion and binding kinetics on and within live cells. Observing the real-time interaction of this compound with bacterial membranes to quantify binding rates and diffusion dynamics. pnas.orgacs.org
Photoresponsive Chemistry Incorporating light-sensitive chemical groups into the peptide to control its structure and function with light. Activating this compound at a specific time and location to study its immediate downstream effects on cellular processes. nih.gov
Atomistic Molecular Dynamics (MD) Simulations Computer simulations that model the movement and interaction of every atom in the peptide and its environment. Visualizing the precise mechanism of membrane insertion and disruption by this compound at the atomic level. aip.org
Supramolecular Systems Chemistry Studying how peptides self-assemble into complex, functional structures over time and in response to stimuli. Understanding how multiple this compound molecules might cooperatively assemble on a membrane to exert their function. acs.org

Q & A

Basic Research Questions

Q. How can researchers experimentally validate the biological activity of Ranatuerin-2SEC in vitro?

  • Methodology :

  • Use cell-based assays (e.g., cytotoxicity, apoptosis, or receptor-binding assays) with appropriate controls (positive/negative controls, solvent-only controls).
  • Employ dose-response experiments to establish EC50/IC50 values.
  • Validate results using orthogonal techniques (e.g., Western blotting for protein expression, fluorescence microscopy for cellular localization).
  • Ensure reproducibility by repeating experiments across independent replicates .
    • Key Considerations :
  • Document experimental conditions (e.g., cell line origins, incubation times, buffer compositions) to enable replication .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : HPLC or UPLC with UV/Vis or mass spectrometry detection to assess purity.
  • Spectroscopy : NMR (1H/13C) and FTIR for structural confirmation.
  • Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight.
  • Cross-reference data with published spectra or synthetic standards .
    • Data Table :
TechniquePurposeExample Parameters
HPLCPurity assessmentC18 column, 0.1% TFA in H2O/MeCN gradient
NMRStructural confirmation600 MHz, D2O solvent

Q. How should researchers design a pilot study to explore this compound's mechanism of action?

  • Methodology :

  • Formulate a hypothesis using PICO framework: Population (e.g., specific cell type), Intervention (this compound dosage), Comparison (untreated controls), Outcome (e.g., gene expression changes) .
  • Use transcriptomic (RNA-seq) or proteomic (LC-MS/MS) approaches for unbiased discovery.
  • Apply pathway analysis tools (e.g., KEGG, Reactome) to identify enriched biological processes .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

  • Methodology :

  • Conduct meta-analysis of existing studies, evaluating variables such as:
  • Experimental conditions (e.g., pH, temperature).
  • Assay sensitivity (e.g., fluorometric vs. colorimetric readouts).
  • Batch-to-batch variability in peptide synthesis.
  • Perform statistical validation (e.g., Bland-Altman plots, Cohen’s kappa for inter-study agreement) .
    • Example Workflow :
     Data Collection → Normalization → Sensitivity Analysis → Consensus Modeling  

Q. What strategies are effective for elucidating this compound's structure-activity relationships (SAR)?

  • Methodology :

  • Synthesize analogs with systematic modifications (e.g., alanine scanning, D-amino acid substitutions).
  • Test analogs in functional assays to correlate structural changes with activity.
  • Use computational tools (e.g., molecular docking, MD simulations) to predict binding motifs .
    • Data Integration :
AnalogModificationBioactivity (% vs. wild-type)Predicted Binding Affinity (ΔG, kcal/mol)
R2AArg → Ala15%-8.2

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Methodology :

  • Adopt Good Laboratory Practices (GLP):
  • Standardize reaction conditions (temperature, solvent purity, catalyst ratios).
  • Validate intermediates via LC-MS at each synthesis step.
  • Use DOE (Design of Experiments) to optimize yield and minimize batch variability .
    • Critical Parameters :
  • Document deviations (e.g., ambient humidity, stirring speed) in supplementary materials .

Methodological Frameworks

Q. What frameworks are suitable for prioritizing research questions on this compound?

  • FINER Criteria :

  • Feasible : Align with available resources (e.g., peptide synthesis facilities).
  • Interesting : Address gaps (e.g., unexplored signaling pathways).
  • Novel : Explore understudied applications (e.g., neuroprotection).
  • Ethical : Comply with institutional biosafety guidelines.
  • Relevant : Link to broader fields (e.g., antimicrobial peptide research) .

Q. How to integrate this compound findings with existing datasets (e.g., antimicrobial peptide databases)?

  • Methodology :

  • Use semantic annotation tools (e.g., OntoMate) to map data to ontologies (e.g., UniProt, ChEBI).
  • Deposit raw data in repositories (e.g., Zenodo, Figshare) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.